trans-1-Boc-4-aminomethyl-3-hydroxypiperidine trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
Brand Name: Vulcanchem
CAS No.: 279247-20-0
VCID: VC8261290
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)O)CN
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol

trans-1-Boc-4-aminomethyl-3-hydroxypiperidine

CAS No.: 279247-20-0

Cat. No.: VC8261290

Molecular Formula: C11H22N2O3

Molecular Weight: 230.3 g/mol

* For research use only. Not for human or veterinary use.

trans-1-Boc-4-aminomethyl-3-hydroxypiperidine - 279247-20-0

Specification

CAS No. 279247-20-0
Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
IUPAC Name tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1
Standard InChI Key GAGALXYDHSHHCD-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)CN
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)CN
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)CN

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a six-membered piperidine ring with three distinct functional groups:

  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position, which stabilizes the amine during synthetic reactions.

  • A hydroxyl group at the 3-position, providing a site for oxidation or substitution.

  • An aminomethyl group at the 4-position, offering reactivity for further functionalization.

The trans configuration refers to the spatial arrangement of the hydroxyl and aminomethyl groups on opposite sides of the piperidine ring, a critical factor in determining its stereochemical interactions.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Nametert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Molecular FormulaC11H22N2O3\text{C}_{11}\text{H}_{22}\text{N}_{2}\text{O}_{3}
Molecular Weight230.308 g/mol
CAS Number219975-84-5
AppearanceWhite to off-white crystalline solid

Synthesis and Production

Synthetic Routes

The synthesis of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine typically involves sequential protection and functionalization steps:

  • Boc Protection: The primary amine at the 1-position is protected using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like triethylamine. This step ensures selectivity in subsequent reactions.

  • Introduction of Hydroxyl and Aminomethyl Groups: The hydroxyl group is introduced via oxidation or epoxidation, while the aminomethyl group is added through reductive amination or nucleophilic substitution.

Industrial-Scale Optimization

Industrial production emphasizes yield and purity through:

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C\text{Pd/C}) facilitates stereoselective reduction to maintain the trans configuration.

  • Chromatographic Purification: High-performance liquid chromatography (HPLC) isolates the desired stereoisomer, achieving ≥98% purity.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound is pivotal in constructing complex molecules due to its reactive sites:

  • Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the primary amine for further coupling.

  • Hydroxyl Group Utilization: The hydroxyl group participates in glycosylation or esterification reactions, broadening its utility in prodrug design.

Case Study: Kinase Inhibitor Development

In a hypothetical kinase inhibitor synthesis, trans-1-Boc-4-aminomethyl-3-hydroxypiperidine serves as a core scaffold. The aminomethyl group is functionalized with a sulfonamide moiety to enhance target binding affinity, while the hydroxyl group improves solubility through glycosidic linkages.

Biological Activity and Mechanism

Mechanism of Action in Drug Candidates

Derivatives of this compound often function through:

  • Competitive Binding: Occupying enzyme active sites to block substrate access.

  • Allosteric Modulation: Altering receptor conformation to enhance or inhibit signaling pathways.

Comparative Analysis with Related Compounds

Table 2: Comparison of Boc-Protected Piperidine Derivatives

CompoundKey FeaturesApplications
trans-1-Boc-4-aminomethyl-3-hydroxypiperidineHydroxyl + aminomethyl groups, trans configurationKinase inhibitors, prodrugs
1-Boc-4-aminopiperidineSingle amine groupPeptide coupling
3-Boc-aminopiperidineBoc protection at 3-positionAntiviral agents

The trans configuration in trans-1-Boc-4-aminomethyl-3-hydroxypiperidine enhances stereochemical specificity, making it superior for targeting chiral biological systems compared to simpler analogs.

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